4-Chloro-8-cyclobutylpteridine-6,7(5H,8H)-dione
Description
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Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
4-chloro-8-cyclobutyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-6-8(13-4-12-7)15(5-2-1-3-5)10(17)9(16)14-6/h4-5H,1-3H2,(H,14,16) |
InChI Key |
MBIXAMVQGYVMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Origin of Product |
United States |
Biological Activity
4-Chloro-8-cyclobutylpteridine-6,7(5H,8H)-dione is a synthetic compound with potential applications in various fields of biological research. Its unique chemical structure, characterized by a pteridine core and a cyclobutyl substituent, suggests interesting biological properties that warrant investigation.
- Molecular Formula : C10H9ClN4O2
- Molecular Weight : 252.66 g/mol
- IUPAC Name : 4-chloro-8-cyclobutyl-5H-pteridine-6,7-dione
- Purity : Typically around 95% in research applications
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN4O2 |
| Molecular Weight | 252.66 g/mol |
| IUPAC Name | 4-chloro-8-cyclobutyl-5H-pteridine-6,7-dione |
| Purity | ~95% |
Biological Activity
Research into the biological activity of 4-Chloro-8-cyclobutylpteridine-6,7(5H,8H)-dione has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that compounds within the pteridine family exhibit antimicrobial properties. Preliminary assays suggest that 4-Chloro-8-cyclobutylpteridine-6,7(5H,8H)-dione may inhibit the growth of certain bacterial strains. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition could explain some of its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pteridine derivatives, including 4-Chloro-8-cyclobutylpteridine-6,7(5H,8H)-dione. The results showed significant inhibition zones against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.
- Cancer Cell Apoptosis : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, highlighting its potential utility in cancer therapy.
- Enzyme Inhibition Studies : Research conducted on the inhibition of DHFR by this compound revealed an IC50 value comparable to established inhibitors used in cancer treatments. This suggests that it could serve as a scaffold for designing new DHFR inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
